molecular formula C7H5Cl3O2S B5667164 1-chloro-4-[(dichloromethyl)sulfonyl]benzene

1-chloro-4-[(dichloromethyl)sulfonyl]benzene

Cat. No.: B5667164
M. Wt: 259.5 g/mol
InChI Key: DPMGHIZQJJURTF-UHFFFAOYSA-N
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Description

1-Chloro-4-[(dichloromethyl)sulfonyl]benzene (CAS: 32748-30-4) is a chlorinated aromatic compound characterized by a dichloromethyl sulfonyl (–SO₂CCl₂H) substituent at the para position of a benzene ring. Its molecular formula is C₇H₅Cl₃O₂S, with a molecular weight of 259.54 g/mol. Key physical properties include a density of 1.56 g/cm³, a melting point of 119–120°C (in isopropanol), and a predicted boiling point of 367.2°C . The sulfonyl group enhances its polarity, making it a reactive intermediate in organic synthesis, particularly in substitution reactions and pharmaceutical derivatization.

Properties

IUPAC Name

1-chloro-4-(dichloromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMGHIZQJJURTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene can be synthesized through the chlorination of 4-chlorobenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfides

Scientific Research Applications

1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-4-[(dichloromethyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the chloro and sulfonyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonyl-substituted chlorobenzenes. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity Reference
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene –SO₂CCl₂H C₇H₅Cl₃O₂S 259.54 119–120 Intermediate for drug synthesis
1-Chloro-4-[(chloromethyl)sulfonyl]benzene –SO₂CH₂Cl C₇H₆Cl₂O₂S 225.10 Not reported Antimicrobial agent precursor
1-Chloro-4-[(4-nitrophenyl)sulfonyl]benzene –SO₂C₆H₄NO₂ C₁₂H₈ClNO₄S 309.72 Not reported High-polarity intermediates
4-Methylsulfonylbenzyl chloride –CH₂Cl attached to –SO₂CH₃ C₈H₉ClO₂S 204.67 Not reported Antiviral drug synthesis
1-Chloro-4-[(trifluoromethyl)sulfonyl]benzene –SO₂CF₃ C₇H₄ClF₃O₂S 268.62 Not reported Electron-deficient electrophile

Structural and Reactivity Differences

  • Electron-Withdrawing Effects : The dichloromethyl sulfonyl group (–SO₂CCl₂H) in the target compound is more electron-withdrawing than methylsulfonyl (–SO₂CH₃) or chloromethyl sulfonyl (–SO₂CH₂Cl) groups, enhancing its reactivity in nucleophilic aromatic substitution .
  • Steric and Polar Contributions: The nitro-substituted analog (C₁₂H₈ClNO₄S) exhibits higher molecular weight and polarity due to the nitro group, favoring applications in high-performance liquid chromatography (HPLC) intermediates .
  • Fluorinated Derivatives : Trifluoromethyl sulfonyl analogs (e.g., –SO₂CF₃) are prized in medicinal chemistry for their metabolic stability and enhanced binding affinity to target proteins .

Key Research Findings

Thermal Stability : The target compound’s high melting point (119–120°C) suggests stability under thermal stress, advantageous for industrial-scale synthesis .

Reduction Challenges : Related chloromethylbenzene derivatives exhibit low yields when reduced with Fe/HCl or SnCl₂, highlighting the need for optimized catalytic systems (e.g., Raney Ni) .

Regioselectivity : Fluorinated analogs (e.g., 1-chloro-4-(2-fluoropropyl)benzene) demonstrate anti-Markovnikov selectivity in hydrofunctionalization reactions, a trait exploitable in asymmetric synthesis .

Biological Activity

1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is a sulfonyl-containing aromatic compound that has garnered attention in various fields of biological research. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest for studies related to toxicity, pharmacology, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H6Cl3O2S. The compound features a benzene ring substituted with a chlorine atom and a sulfonyl group, which is further substituted by dichloromethyl. This configuration enhances its reactivity and solubility in biological environments.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfonyl group can act as an electrophile, facilitating interactions that may lead to the inhibition or modulation of enzymatic activities. The chlorine atoms contribute to the compound's overall reactivity through halogen bonding, which can influence binding affinities to various biological targets.

In Vivo Studies

Research indicates that this compound exhibits significant biological activity in animal models. A study involving Sprague-Dawley rats demonstrated that following oral exposure, the compound was rapidly absorbed and distributed, with notable concentrations found in adipose tissue, lungs, and liver .

Dose (mg/kg) Effect Observed NOAEL (mg/kg)
10Minimal toxicity observed10
100Increased kidney weight
1000Significant decreases in body weight gain; nephropathy observed

In a subchronic toxicity study, clinical signs included salivation at high doses, while elevated liver weights were reported across various doses .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry analyses indicated that treatment with the compound resulted in increased apoptotic cells in MCF cell lines .

Anticancer Activity

The anticancer potential of this compound has been explored through various experimental setups. Its derivatives have been tested against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)25.72 ± 3.95Induces apoptosis
U87 (glioblastoma)45.2 ± 13.0Cytotoxic effects observed

These findings suggest that modifications to the compound's structure can enhance its cytotoxicity against specific cancer types .

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